![molecular formula C15H18BrN5O B2992621 2-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one CAS No. 2097869-33-3](/img/structure/B2992621.png)
2-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperidine ring, and a pyridazine ring . The presence of these rings suggests that this compound might be involved in various biological activities.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The bromopyrimidinyl group is likely to be electron-withdrawing, which could have implications for the reactivity of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific conditions and reagents used. The bromine atom on the pyrimidine ring could potentially be replaced by other groups in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the bromine atom could make the compound relatively heavy and potentially more reactive .Scientific Research Applications
Synthesis and Derivative Formation
Research on related bromopyrimidine and piperidine compounds has led to the development of various novel derivatives with potential applications in medicinal chemistry. A study by Rahimizadeh, Nikpour, and Bakavoli (2007) demonstrated a method for obtaining pyrimido[4,5-e][1,3,4]thiadiazine derivatives from 5-bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine. This process involves treatment with carbon disulfide and several alkyl halides, leading to compounds with potential biological activity (Rahimizadeh, Nikpour, & Bakavoli, 2007).
Pharmacological Potential
Further extending the chemistry of bromopyrimidine derivatives, Amr, Maigali, and Abdulla (2008) synthesized a series of pyridine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine, revealing compounds with notable analgesic and antiparkinsonian activities. This indicates the potential utility of bromopyrimidine compounds in developing new therapeutic agents (Amr, Maigali, & Abdulla, 2008).
Advanced Synthetic Routes
Micouin et al. (1994) explored the synthesis of enantiomerically pure 3-substituted piperidines from lactam via bromo derivatives, highlighting the versatility of bromopyrimidines and related structures in synthesizing complex molecules with potential application in stereochemistry and drug design (Micouin et al., 1994).
Analgesic Activity and Synthesis Methods
Chaudhary et al. (2012) reported on the synthesis of novel pyrimidine derivatives showing significant analgesic activity without ulcerogenic effects, demonstrating the therapeutic potential of bromopyrimidine derivatives in pain management (Chaudhary et al., 2012).
Safety And Hazards
properties
IUPAC Name |
2-[[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl]-6-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN5O/c1-11-2-3-14(22)21(19-11)10-12-4-6-20(7-5-12)15-17-8-13(16)9-18-15/h2-3,8-9,12H,4-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJHCUNFDGHFAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCN(CC2)C3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one |
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